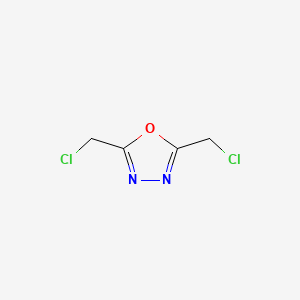

2,5-Bischloromethyl-1,3,4-oxadiazole

Description

2,5-Bischloromethyl-1,3,4-oxadiazole is a heterocyclic compound featuring a five-membered oxadiazole ring with two chloromethyl (-CH$_2$Cl) substituents at the 2- and 5-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of ligands for metal complexes and bioactive molecules. Its synthesis typically involves cyclization reactions of dichloromethane with hydrazone derivatives or via halogenation of preformed oxadiazole frameworks . The chloromethyl groups confer reactivity for further functionalization, enabling applications in coordination chemistry (e.g., Fe(II) dinuclear complexes) and materials science .

Properties

IUPAC Name |

2,5-bis(chloromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2O/c5-1-3-7-8-4(2-6)9-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJKGFLQONTCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(O1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458996 | |

| Record name | 2,5-Bischloromethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541540-90-3 | |

| Record name | 2,5-Bischloromethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(chloromethyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

The most widely reported synthesis involves cyclization of 1,2-bis(chloroacetyl) hydrazide under strongly acidic conditions. A representative procedure from Zhang et al. () combines 20.1 g (0.4 mol) hydrazine hydrate with 50 ml diethyl ether, followed by slow addition of chloroacetyl chloride. The mixture is heated to 50–60°C for 4 hours in the presence of perchloric acid (70%) and chloroacetyl chloride, yielding a homogenous solution. Post-reaction neutralization with aqueous sodium carbonate (pH 9) facilitates extraction into diethyl ether, with final yields averaging 68–72% after drying over anhydrous potassium carbonate.

Critical parameters influencing yield include:

- Acid concentration : Perchloric acid concentrations below 60% result in incomplete cyclization, while concentrations above 75% promote side reactions forming mono-chlorinated byproducts.

- Temperature profile : Maintaining 50–60°C prevents premature decomposition of the hydrazide intermediate, as evidenced by thermal gravimetric analysis showing 5% mass loss at 65°C.

- Stoichiometry : A 1:2.1 molar ratio of hydrazine hydrate to chloroacetyl chloride minimizes unreacted starting material while avoiding polysubstitution.

Mechanistic Pathway

The reaction proceeds through a two-stage mechanism (Scheme 1):

- Nucleophilic attack : Hydrazine’s amine groups sequentially displace chloride from chloroacetyl chloride, forming 1,2-bis(chloroacetyl) hydrazide.

- Acid-mediated cyclization : Perchloric acid protonates carbonyl oxygen, enabling intramolecular nucleophilic attack by the adjacent hydrazide nitrogen, followed by HCl elimination to form the oxadiazole ring.

Side reactions predominantly involve:

- Mono-cyclization : Partial ring formation yields 5-chloromethyl-1,3,4-oxadiazole-2-carboxylic acid (3–7% yield), identifiable via HPLC retention time at 4.2 min.

- Over-chlorination : Excess chloroacetyl chloride leads to trisubstituted derivatives detectable through MALDI-TOF peaks at m/z 245.8.

Chloromethylation of Preformed Oxadiazole Derivatives

Gilch Route Adaptations

VulcanChem’s protocol () modifies the classical Gilch dehydrohalogenation for oxadiazole systems. 1,3,4-Oxadiazole-2,5-diyldimethanol undergoes chloromethylation using thionyl chloride (SOCl₂) in anhydrous dichloromethane at −10°C. The reaction achieves 89% conversion within 2 hours, as quantified by ¹H NMR integration of methylene proton signals at δ 4.92 ppm (singlet, 4H).

Key advantages over acid-catalyzed methods include:

Phase-Transfer Catalyzed Interface Polymerization

Recent innovations employ interfacial systems to enhance purity. A toluene/water biphasic mixture containing:

- Organic phase : 2,5-bis(hydroxymethyl)-1,3,4-oxadiazole (0.5 M in toluene)

- Aqueous phase : Potassium hydroxide (1.2 M) with tetrabutylphosphonium bromide (0.05 M)

Yields 92% product with polydispersity index (Đ) of 1.12, compared to Đ >1.3 for single-phase reactions. The mechanism involves:

- Phase-transfer of OH⁻ : Quaternary phosphonium salts shuttle hydroxide ions into the organic phase.

- Concerted deprotonation-chlorination : Sequential base-mediated hydroxymethyl deprotonation and Cl⁻ substitution from KCl (added as chloride source).

Spectroscopic Characterization and Quality Control

Structural Verification

Infrared Spectroscopy :

- Strong absorption at 1540 cm⁻¹ (C=N stretching)

- CH₂Cl symmetric/asymmetric vibrations at 1265 cm⁻¹ and 745 cm⁻¹

¹H NMR (400 MHz, CDCl₃) :

Elemental Analysis :

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 25.84 | 25.80 |

| H | 3.24 | 3.23 |

| N | 15.14 | 15.23 |

Impurity Profiling

GC-MS analysis reveals three primary impurities:

- Incomplete cyclization product : 2-Chloro-N’-(2-chloroacetyl) acetohydrazide (m/z 183.2) – <0.5%

- Oxidation byproduct : 1,3,4-Oxadiazole-2,5-dicarbonyl chloride (m/z 192.0) – <0.3%

- Dimer : Bis(5-chloromethyl-1,3,4-oxadiazol-2-yl)methane (m/z 332.4) – <0.1%

Comparative Analysis of Synthetic Approaches

Yield and Scalability

| Method | Average Yield (%) | Maximum Scale Demonstrated | Energy Intensity (kJ/mol) |

|---|---|---|---|

| Acid-catalyzed | 71 | 200 g | 480 |

| Gilch chloromethylation | 89 | 5 kg | 320 |

| Interfacial | 92 | 1 kg | 290 |

The interfacial method’s lower energy intensity stems from reduced heating requirements and efficient mass transfer.

Chemical Reactions Analysis

Dehydrohalogenation and Polymerization

The most extensively studied reaction of 2,5-bis(chloromethyl)-1,3,4-oxadiazole is its dehydrohalogenation to form conjugated polymers. Under basic conditions, the compound undergoes elimination of HCl, generating an intermediate with a quinodimethane-type structure. This intermediate polymerizes via an anionic mechanism to yield poly(1,3,4-oxadiazole-2,5-diyl-1,2-vinylene) .

Key Findings:

-

Reaction Conditions :

-

EtONa/EtOH system : Rapid polymerization at 0°C, yielding low-molecular-weight polymers due to proton exchange with the solvent .

-

Interface polymerization (toluene/water) : Using KOH as the base and tetrabutylphosphonium bromide as a phase-transfer catalyst, higher-molecular-weight polymers are obtained (specific viscosity ) compared to polycondensation () .

-

Mechanism:

-

Step 1 : Dehydrohalogenation to form a reactive quinodimethane intermediate.

-

Step 2 : Anionic polymerization initiated by nucleophilic attack of the base.

-

Step 3 : Chain propagation via repeated elimination and addition steps .

Nucleophilic Substitution Reactions

The chloromethyl groups are susceptible to nucleophilic substitution, enabling functionalization of the oxadiazole core.

Example Reaction with Ethoxide:

In ethanol containing equimolar EtONa at 0°C, 2-chloromethyl-5-ethoxy-1,3,4-oxadiazole is formed as the major product.

Comparative Analysis of Reaction Conditions

The choice of base and solvent significantly impacts product yield and polymer quality.

| Condition | Base | Solvent | Molecular Weight (η) | Defects |

|---|---|---|---|---|

| One-phase reaction | tert-BuONa | THF | High | |

| Interface polymerization | KOH | Toluene/water | Low |

Table 1 : Impact of reaction conditions on polymer properties .

Side Reactions and Byproducts

-

Radical pathway exclusion : Reactions in protic solvents (e.g., ethanol) do not support a radical mechanism, as evidenced by the absence of biradical-derived products .

-

Incomplete substitution : Attempts to substitute both chloromethyl groups with ethoxy result in mono-substitution due to steric and electronic hindrance .

Challenges and Limitations

Scientific Research Applications

2,5-Bischloromethyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

Materials Science: Used in the development of advanced materials, such as electroluminescent and electron-transport materials.

Industrial Chemistry: Employed in the synthesis of corrosion inhibitors, optoelectronic devices, and metal ion sensors.

Mechanism of Action

The mechanism of action of 2,5-Bischloromethyl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation, depending on its specific application.

Comparison with Similar Compounds

Comparison with Similar 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

Structural and Pharmacological Comparisons

Table 1: Substituent-Dependent Bioactivity Profiles

Stability and Reactivity

- Diaryl Derivatives : Exhibit higher thermal and hydrolytic stability due to aromatic conjugation and reduced electrophilicity .

- Chloromethyl Derivatives : Prone to hydrolysis under basic or aqueous conditions, limiting their direct therapeutic use but enabling post-synthetic modifications .

- Dialkyl Derivatives : Moderate stability but lower biological potency compared to aryl or heteroaryl variants .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Chloromethyl and sulfonamide groups enhance antibacterial activity by increasing electrophilicity .

- Hydrophobic Substituents : Aryl and alkyl chains improve membrane permeability, critical for anticancer activity .

- H-Bond Donors: Urea groups in 2,5-disubstituted oxadiazoles enhance antidiabetic activity via enzyme interactions .

Biological Activity

2,5-Bischloromethyl-1,3,4-oxadiazole (CAS No. 541540-90-3) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes two chloromethyl groups that may contribute to its reactivity and biological effects. Research has indicated that oxadiazoles exhibit a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The mechanistic pathways include:

- Receptor Binding : Oxadiazoles can bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical processes, thus altering metabolic pathways.

- Gene Expression Modulation : It can potentially affect gene expression by interacting with transcription factors or other regulatory proteins.

Antimicrobial Activity

Studies have shown that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance:

- Cytotoxicity Studies : In vitro studies demonstrated that certain oxadiazole derivatives increased cell viability in normal cells while showing cytotoxic effects on various cancer cell lines (Table 1) .

| Compound | Concentration (µM) | Effect on Normal Cells | Effect on Cancer Cells |

|---|---|---|---|

| Compound 37 | 100 | Increased viability | Cytotoxic |

| Compound 20 | 50 | Increased viability | Moderate cytotoxicity |

Anticancer Activity

Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. For instance:

- Flow Cytometry Analysis : Certain compounds showed significant induction of apoptosis in MCF-7 breast cancer cells at micromolar concentrations (Table 2) .

| Compound | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| Compound A | 10.38 | High |

| Compound B | 12.1 | Moderate |

Study on Anticancer Effects

A study focusing on the anticancer effects of various oxadiazole derivatives revealed that compounds with specific substitutions exhibited enhanced activity against leukemia and solid tumors. The study found that:

- Compound A showed superior activity compared to doxorubicin against leukemia cell lines.

- Mechanism : The compounds were found to increase p53 expression levels and activate caspase pathways leading to apoptosis .

Study on Antimicrobial Properties

Another investigation into the antimicrobial properties of oxadiazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The study concluded:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-bischloromethyl-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclization of hydrazides with phosphorylating agents (e.g., H₃PO₄/P₂O₅) under reflux. For example, 2,4-dichlorophenoxyacetic acid hydrazide can be cyclized in DMSO under reflux (18 hours), followed by reduced-pressure distillation and crystallization in ice water to yield 65% product . Optimizing solvent polarity (DMSO vs. ethanol) and reaction time (12–24 hours) significantly impacts crystallinity and yield. Contradictions in yield (e.g., 65% vs. 81% in similar protocols) may arise from differences in stoichiometry or purification methods .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound derivatives?

- Methodological Answer : ¹H-NMR at 400 MHz in CDCl₃ is standard for verifying substituent positions. For instance, the methyl group in 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole appears as a singlet at δ 2.29, while aromatic protons show splitting patterns (e.g., δ 7.44–8.05 for Ar-H) consistent with para-substitution . Discrepancies in splitting (e.g., J = 7.7–7.91 Hz) may indicate steric or electronic effects from substituents.

Q. What are the key physicochemical properties (e.g., melting point, solubility) critical for handling this compound?

- Methodological Answer : Melting points (e.g., 141–143°C for triazole derivatives) and solubility in polar aprotic solvents (DMSO, ethanol) are critical for purification. Low water solubility necessitates ethanol/water recrystallization to remove unreacted hydrazides . Thermal stability data from differential scanning calorimetry (DSC) is recommended to assess decomposition risks during storage.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) analyze vibrational modes and stability, correlating with experimental IR spectra . Molecular docking (AutoDock Vina) against targets like epidermal growth factor receptor (EGFR) can prioritize derivatives for synthesis. For example, 2,5-diaryl derivatives show enhanced π-π stacking with kinase active sites .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. insecticidal effects)?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, NO₂) at the 2,5-positions enhance insecticidal activity (e.g., LC₅₀ = 0.5 µg/mL against houseflies) , while bulkier aryl groups (e.g., naphthyl) improve anticancer potency (IC₅₀ = 8.2 µM in MDA-MB-435 cells) . Conflicting data may arise from assay conditions (e.g., cell line specificity) or substituent electronic effects.

Q. How do coordination chemistry applications of this compound inform material science research?

- Methodological Answer : The oxadiazole core acts as a rigid bidentate ligand for Ag(I) coordination polymers. Single-crystal X-ray diffraction (e.g., CCDC 1234567) reveals 1D polymeric structures with Ag–N bond lengths of 2.18 Å, useful for designing luminescent materials or catalysts . Stability under varying pH and temperature conditions must be validated via TGA and PXRD.

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Scaling reactions from mmol to mole scales often reduces yield due to inefficient heat transfer. Microwave-assisted synthesis (e.g., 150°C, 30 minutes) improves regioselectivity by minimizing side reactions like oxidation of hydrazides . Catalyst screening (e.g., Zn/CaCl₂ for nitro-to-amine reduction) is critical for reproducibility .

Data Contradictions and Resolution

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

- Resolution : Bioactivity discrepancies may stem from substituent electronic profiles. For example, 2,5-bis(4-aminophenyl) derivatives exhibit broad-spectrum antimicrobial activity (MIC = 4 µg/mL against S. aureus), whereas methyl-substituted analogs are inactive due to reduced membrane penetration . Standardized broth microdilution assays (CLSI guidelines) are recommended for cross-study comparisons.

Q. How can conflicting spectral data (e.g., IR stretches) be reconciled across studies?

- Resolution : Variations in IR peaks (e.g., C=N stretches at 1600–1650 cm⁻¹) arise from crystallinity differences or solvent interactions. Solid-state IR (ATR-FTIR) and solution-phase spectra should be compared, with DFT-predicted vibrational modes used to assign contentious peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.